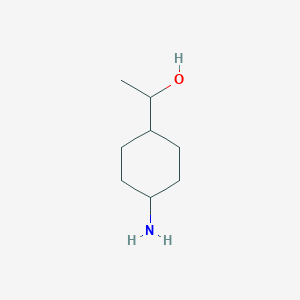
1-(4-Aminocyclohexyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Aminocyclohexyl)ethanol is an organic compound characterized by a cyclohexane ring substituted with an amino group and an ethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminocyclohexyl)ethanol typically involves the reduction of 4-nitrocyclohexanol. The process begins with the nitration of cyclohexanol to form 4-nitrocyclohexanol, followed by catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under hydrogen gas. The reaction conditions generally include a temperature range of 40-50°C and a pressure of 1-4 bar .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also involve additional purification steps such as recrystallization or distillation to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Aminocyclohexyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Reduction: Reduction reactions can convert the compound into different amines or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with various functional groups
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents under acidic or basic conditions.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation with Pd/C.
Substitution: Halogenating agents, alkylating agents, and other electrophiles.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Secondary amines, primary alcohols.
Substitution: Various substituted cyclohexyl derivatives.
Aplicaciones Científicas De Investigación
1-(4-Aminocyclohexyl)ethanol has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(4-Aminocyclohexyl)ethanol involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
1-(4-Aminocyclohexyl)ethanol can be compared with other similar compounds such as:
1-(4-Aminocyclohexyl)methanol: Similar structure but with a methanol group instead of ethanol, leading to different reactivity and applications.
4-Aminocyclohexanol: Lacks the ethanol moiety, resulting in distinct chemical properties and uses.
1-(4-Hydroxycyclohexyl)ethanol:
Uniqueness: this compound is unique due to its combination of an amino group and an ethanol moiety on a cyclohexane ring, providing a versatile platform for various chemical transformations and applications.
Propiedades
IUPAC Name |
1-(4-aminocyclohexyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-6(10)7-2-4-8(9)5-3-7/h6-8,10H,2-5,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNAXKOVJPEUQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(CC1)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Bromo-6-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B13555469.png)

![1-[(4-Bromophenyl)methyl]piperazin-2-one](/img/structure/B13555488.png)
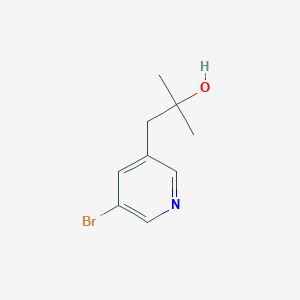
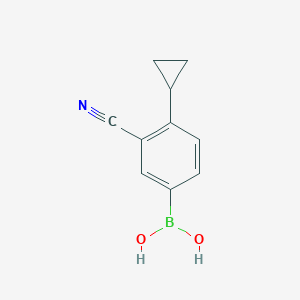
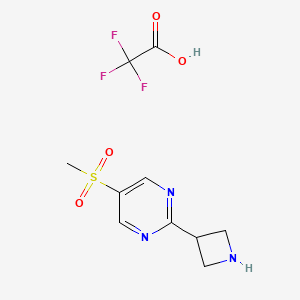
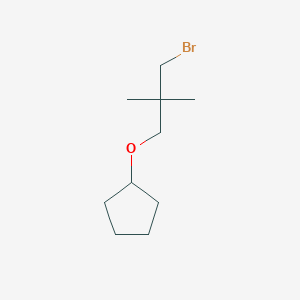
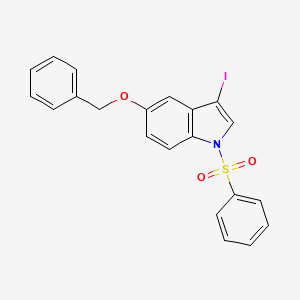
![4-[2-(aminomethyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridine-5-carbonyl]-1-pentan-2-ylpyrrolidin-2-one;hydrochloride](/img/structure/B13555518.png)



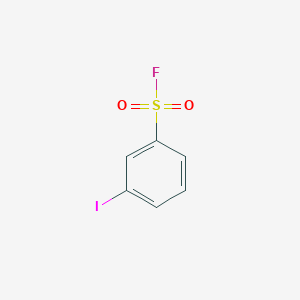
![4-[2-(Aminomethoxy)ethylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13555551.png)
